molecular formula C₁₇H₂₀O₉ B1144520 4-O-(E)-Feruloylquinic Acid CAS No. 96646-16-1

4-O-(E)-Feruloylquinic Acid

Cat. No. B1144520
CAS RN: 96646-16-1
M. Wt: 368.34
InChI Key:
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Description

Synthesis Analysis

  • Menozzi-Smarrito et al. (2011) detailed the first chemical synthesis of potential human metabolites of 5-O-feruloylquinic acid, indicating its importance in understanding the metabolic fate of feruloylquinic acids in humans (Menozzi-Smarrito et al., 2011).
  • Dokli et al. (2013) described an efficient synthesis of 3-, 4-, and 5-O-feruloylquinic acids starting from d-(−)-quinic acid, showing the versatility in synthesizing various isomers (Dokli, Navarini, & Hameršak, 2013).
  • A novel synthesis method for 5-O-feruloylquinic acid, involving a Knoevenagel condensation, was optimized by Menozzi Smarrito et al. (2008), highlighting the complexity and potential of synthetic routes for this compound (Menozzi Smarrito, Munari, Robert, & Barron, 2008).

Molecular Structure Analysis

  • Ferulic acid, a key component of 4-O-(E)-Feruloylquinic Acid, is extensively reviewed by Silva & Batista (2017), emphasizing its molecular structure and its occurrence in nature (Silva & Batista, 2017).

Chemical Reactions and Properties

  • The reaction mechanisms involving ferulic acid and related compounds are explored by Lin et al. (2015), providing insights into the enzymatic decarboxylation processes related to these compounds (Lin et al., 2015).

Physical Properties Analysis

  • Ou & Kwok (2004) discuss the physical properties of ferulic acid, including its appearance in various forms in plants and its low toxicity, which is relevant for understanding the physical properties of 4-O-(E)-Feruloylquinic Acid (Ou & Kwok, 2004).

Chemical Properties Analysis

  • The chemical properties of ferulic acid, including its antioxidant activity and potential health benefits, are comprehensively reviewed by Silva & Batista (2017) (Silva & Batista, 2017).
  • Zhang et al. (2009) provide insights into the catalytic properties of Fe(3)O(4) magnetic nanoparticles in the presence of phenolic compounds like ferulic acid, suggesting interactions and chemical behaviors relevant to 4-O-(E)-Feruloylquinic Acid (Zhang et al., 2009).

Scientific Research Applications

Antioxidant and Health-Promoting Properties

4-O-(E)-Feruloylquinic acid, as part of the chlorogenic acid (CGA) family, has been extensively studied for its various biological and pharmacological effects. It's a prevalent isomer among caffeoylquinic acid isomers and is naturally found in abundant quantities in green coffee extracts and tea. CGA is known for its therapeutic roles, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and as a central nervous system stimulator. It's suggested that CGA plays a vital role in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hypocholesterolemic influence may arise from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Safety And Hazards

The safety and hazards of a compound depend on its specific chemical structure. For instance, acetic acid is generally safe but can cause skin and eye irritation .

Future Directions

The future directions of research on phenolic compounds could involve developing novel techniques to convert lignin into sustainable chemicals and functional materials . This could pave the way towards more profitable and more sustainable lignocellulose biorefineries .

properties

CAS RN

96646-16-1

Product Name

4-O-(E)-Feruloylquinic Acid

Molecular Formula

C₁₇H₂₀O₉

Molecular Weight

368.34

synonyms

[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; 

Origin of Product

United States

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